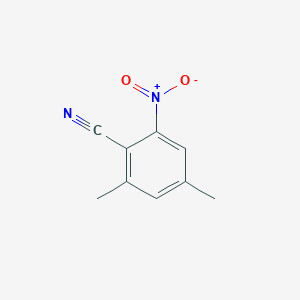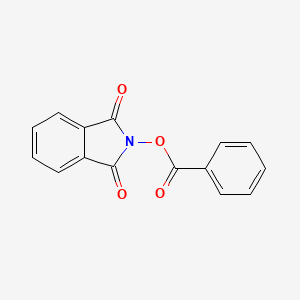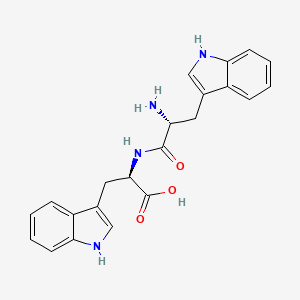
1-Fluoro-2,2-dimethylpropane
Übersicht
Beschreibung
1-Fluoro-2,2-dimethylpropane is an organic compound with the molecular formula C5H11F It is a fluorinated alkane, characterized by the presence of a fluorine atom attached to a carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Fluoro-2,2-dimethylpropane can be synthesized through the fluorination of 2,2-dimethylpropane. One common method involves the use of a fluorinating agent such as hydrogen fluoride (HF) or a more selective reagent like diethylaminosulfur trifluoride (DAST). The reaction typically occurs under controlled conditions to ensure the selective substitution of a hydrogen atom with a fluorine atom.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully monitored to maintain safety and achieve high yields.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Fluoro-2,2-dimethylpropane undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used in these reactions.
Elimination Reactions: Strong bases like potassium hydroxide (KOH) in alcoholic solutions are commonly employed.
Major Products:
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using sodium hydroxide can yield 2,2-dimethylpropanol.
Elimination Reactions: The major product is typically an alkene, such as 2,2-dimethylpropene.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-2,2-dimethylpropane has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of fluorine substitution on the reactivity and stability of alkanes.
Biology: Researchers investigate its potential as a building block for more complex fluorinated organic molecules with biological activity.
Medicine: Fluorinated compounds are often explored for their potential use in pharmaceuticals due to their unique properties, such as increased metabolic stability.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties imparted by the fluorine atom.
Wirkmechanismus
The mechanism of action of 1-fluoro-2,2-dimethylpropane in chemical reactions involves the interaction of the fluorine atom with other reactants. The fluorine atom, being highly electronegative, can influence the reactivity of the carbon chain, making it more susceptible to nucleophilic attacks. In nucleophilic substitution reactions, the fluorine atom acts as a leaving group, allowing the nucleophile to replace it. In elimination reactions, the presence of the fluorine atom can stabilize the transition state, facilitating the formation of alkenes.
Vergleich Mit ähnlichen Verbindungen
2-Fluoropropane: Another fluorinated alkane with similar properties but a different carbon chain structure.
1-Fluoro-2-methylpropane: Similar in structure but with a different substitution pattern on the carbon chain.
Uniqueness: 1-Fluoro-2,2-dimethylpropane is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of two methyl groups adjacent to the fluorine atom can influence its reactivity and stability compared to other fluorinated alkanes.
Eigenschaften
IUPAC Name |
1-fluoro-2,2-dimethylpropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F/c1-5(2,3)4-6/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJHAXLHYWLWBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11F | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436192 | |
| Record name | 1-fluoro-2,2-dimethylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59006-05-2 | |
| Record name | 1-fluoro-2,2-dimethylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


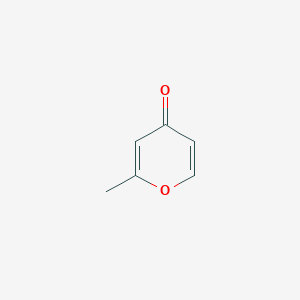

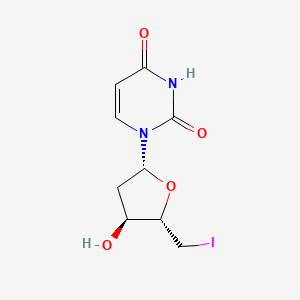
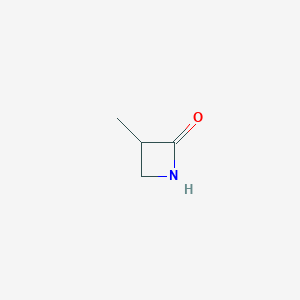
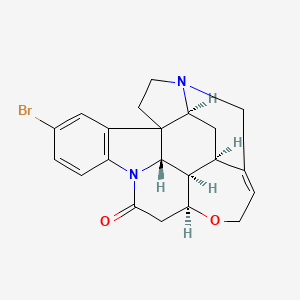

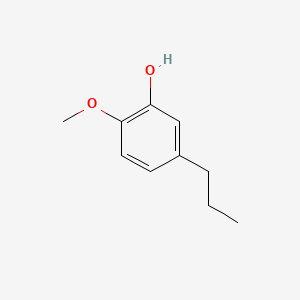

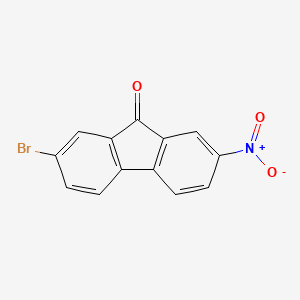
![7-Oxabicyclo[2.2.1]heptan-2-one](/img/structure/B3054159.png)
